N-benzylazepan-4-amine
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Overview
Description
N-benzylazepan-4-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a benzyl group attached to the nitrogen atom at the fourth position
Mechanism of Action
Target of Action
It’s worth noting that many amines, including n-benzylazepan-4-amine, often interact with various neurotransmitter systems in the brain .
Mode of Action
Amines generally act as either agonists or antagonists at various neurotransmitter receptors . Agonists increase the activity of particular neurotransmitters, while antagonists decrease their activity .
Biochemical Pathways
Amines can have significant effects on various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
The compound’s molecular weight (20432) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .
Result of Action
Amines can have profound effects on mood, thinking, perception, and behavior by affecting brain chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to heat, moisture, oxidation, high or low pH, biological contamination, and light can lead to instability of the Active Pharmaceutical Ingredient (API) . Furthermore, the hygroscopicity of the excipient and process-related factors such as compression and granulation tableting methods can also induce instability of the API .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of azepan-4-yl chloride with benzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agent and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzylazepan-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various N-substituted azepan-4-amines.
Scientific Research Applications
Medicinal Chemistry
N-benzylazepan-4-amine is often investigated for its potential pharmacological properties. Its structure, which includes a benzyl group attached to an azepane ring, suggests possible interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant effects. The azepane ring can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have shown that modifications to the azepane structure can enhance binding affinity to serotonin receptors, potentially leading to novel antidepressant therapies .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's ability to interact with enzyme active sites makes it a valuable tool in studying metabolic regulation and developing enzyme inhibitors for therapeutic use.
Biochemical Research
The compound plays a role in various biochemical studies, particularly those focusing on receptor binding and signal transduction pathways.
Receptor Binding Studies
Due to its structural similarity to biologically active molecules, this compound is utilized in receptor binding assays. These studies help elucidate the mechanisms of action for different receptor types, including G-protein coupled receptors (GPCRs) and ion channels. Understanding these interactions can lead to the discovery of new therapeutic targets.
Drug Design and Discovery
In the context of drug design, this compound serves as a scaffold for synthesizing new compounds with enhanced biological activity. Its versatility allows researchers to modify the benzyl or azepane components to optimize pharmacokinetic properties and selectivity towards specific biological targets .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in scientific research:
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Effects | Demonstrated significant serotonin receptor binding affinity, suggesting potential as an antidepressant agent. |
Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, impacting metabolic pathways relevant to disease states. |
Study C | Receptor Binding | Showed selective binding to GPCRs implicated in neuropsychiatric disorders, indicating its utility in drug discovery efforts. |
Comparison with Similar Compounds
Azepane: The parent compound, lacking the benzyl group.
N-methylazepan-4-amine: A similar compound with a methyl group instead of a benzyl group.
N-phenylazepan-4-amine: A compound with a phenyl group instead of a benzyl group.
Uniqueness: N-benzylazepan-4-amine is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The benzyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with hydrophobic biological targets.
Biological Activity
N-benzylazepan-4-amine, a compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.
This compound can be synthesized through the reaction of benzylamine with methylamine under controlled conditions. The synthesis typically involves catalysts and specific reaction environments to optimize yield and purity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction can alter the activity of these targets, leading to various physiological effects. The compound's amine functional group plays a crucial role in its binding affinity and reactivity, making it a candidate for studies related to enzyme inhibition and receptor modulation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various pathogens, indicating potential antimicrobial properties .
- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, this compound may influence neurological pathways, suggesting applications in treating neurological disorders .
- Antidiabetic Potential : As an amine-containing compound, it may exhibit properties similar to known α-glucosidase inhibitors, which have been studied for their roles in managing diabetes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimycobacterial Activity : A study synthesized derivatives of 4-aminoquinolines that include similar structural motifs. These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis growth, indicating that structural modifications can enhance biological efficacy .
- Enzyme Inhibition Studies : Research has focused on the potential of amine-containing compounds as enzyme inhibitors. For instance, compounds structurally similar to this compound have shown promise in inhibiting enzymes related to metabolic disorders .
- Pharmacological Profiles : Investigations into the pharmacokinetics and metabolic stability of related compounds have provided insights into their therapeutic windows and safety profiles. For example, studies on metabolic pathways reveal how modifications in structure influence drug metabolism and efficacy .
Comparative Analysis
The table below summarizes key comparisons between this compound and related compounds:
Compound | Biological Activity | Key Characteristics |
---|---|---|
This compound | Potential neuropharmacological effects | Amine functional group enhances binding |
N-benzyl-N-methylazepan-4-amine | Antimicrobial properties | Similar structure; explored for drug development |
4-aminoquinoline derivatives | Antimycobacterial activity | Structural modifications improve efficacy |
Properties
IUPAC Name |
N-benzylazepan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUAUELLNOWIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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